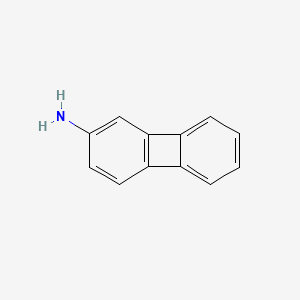

Biphenylen-2-amine

Description

Contemporary Significance in Organic and Materials Chemistry

In modern chemical research, Biphenyl-2-amine is highly valued for its versatile structure, which facilitates its use in a variety of applications. It is a fundamental raw material in organic synthesis, enabling the construction of elaborate molecular architectures. chemicalbook.com

A primary area of its contemporary significance is in the field of materials science, particularly for optoelectronic applications. The biphenyl (B1667301) scaffold is a key component in the design of organic light-emitting diodes (OLEDs) and organic photovoltaics. Its structural properties contribute to the desired electronic and optical characteristics of these advanced materials.

Furthermore, derivatives of Biphenyl-2-amine are crucial in catalysis. Palladacycles, which are organopalladium compounds, derived from Biphenyl-2-amine are recognized as highly effective catalysts for cross-coupling reactions. wikipedia.org These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The compound and its derivatives are also used in the synthesis of specialized polymers and resins. For instance, it is a precursor in the manufacture of carbazole (B46965) and its derivatives, which are then used in various industrial applications. chemicalbook.com

Historical Context of Biphenyl and Amine Chemistry in Research

The significance of Biphenyl-2-amine is built upon a rich history of research into its constituent chemical classes: biphenyls and amines.

Biphenyl Chemistry: The study of biphenyl compounds has been a cornerstone of organic chemistry for over a century. nih.gov Early methods for synthesizing the biphenyl backbone included the Wurtz-Fittig reaction and the Ullmann reaction, which was developed in 1901. nih.govrsc.org A major leap in biphenyl synthesis came with the development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov These methods provided highly efficient and versatile routes to a wide array of substituted biphenyls. The unique structural feature of biphenyls is the potential for atropisomerism, a type of axial chirality arising from hindered rotation around the single bond connecting the two phenyl rings, which has been a subject of intense study and application in asymmetric synthesis. rsc.org

Amine Chemistry: Amines, as organic derivatives of ammonia, have been central to the development of organic chemistry since the first amine was isolated by A. Wurtz in 1849. britannica.comwikisource.org They are classified as primary, secondary, or tertiary based on the number of organic groups attached to the nitrogen atom. britannica.com Historically, primary aromatic amines were pivotal as starting materials for the synthesis of azo dyes, which became a massive industry. wikipedia.orgnewworldencyclopedia.org The basicity of amines, due to the lone pair of electrons on the nitrogen atom, and their nucleophilicity are their most fundamental chemical properties, allowing them to react with a vast range of electrophiles. newworldencyclopedia.orgsolubilityofthings.com The development of methods for their synthesis, such as the reduction of nitro compounds and the Hofmann rearrangement, were foundational achievements in classical organic chemistry. wikisource.org

The convergence of these two fields of study provides the foundation for the utility of Biphenyl-2-amine, a molecule that combines the structural and electronic features of the biphenyl scaffold with the reactivity and functionality of the amine group.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

biphenylen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIHXLNXNJCGIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C2C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627241 | |

| Record name | Biphenylen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55716-75-1 | |

| Record name | Biphenylen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Transformative Strategies

Classical and Modern Approaches to 2-Aminobiphenyl (B1664054) Core Synthesis

Cross-coupling reactions, particularly those catalyzed by palladium, represent a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, making them indispensable for constructing the biphenyl (B1667301) framework.

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely utilized method for synthesizing biaryl compounds, including precursors to 2-aminobiphenyl. This reaction typically involves the palladium-catalyzed coupling of an aryl halide or pseudohalide with an arylboronic acid or its ester. For the synthesis of 2-aminobiphenyl, this often entails coupling an appropriately substituted halobenzene with phenylboronic acid, or coupling a halobenzene derivative with a phenylboronic acid derivative that already bears a nitro group or a protected amine precursor.

A common strategy involves the synthesis of 2-nitrobiphenyl (B167123) via Suzuki-Miyaura coupling, followed by the reduction of the nitro group to an amine. For instance, the reaction between 1-chloro-2-nitrobenzene (B146284) and phenylboronic acid, catalyzed by palladium complexes such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in solvent mixtures like methanol (B129727)/water, has been employed to yield 2-nitrobiphenyls chemicalbook.comresearchgate.net. While 2-nitrophenylboronic acids can be used as coupling partners, they are known to exhibit lower reactivity and stability under typical Suzuki-Miyaura conditions uio.nouio.no.

Table 1: Suzuki-Miyaura Coupling for 2-Nitrobiphenyl Synthesis

| Reaction Type | Starting Materials | Catalyst | Base | Solvent(s) | Conditions | Yield (%) | Ref. |

| Suzuki-Miyaura Coupling | 1-Chloro-2-nitrobenzene, Phenylboronic acid | Pd(PPh₃)₄ (catalytic) | Na₂CO₃ | MeOH/H₂O (4:1) | Microwave heating | Good | chemicalbook.com |

| Suzuki-Miyaura Coupling | 2-Halonitrobenzene, Phenylboronic acid | Pd catalyst (e.g., Pd(OAc)₂) | K₂CO₃ | DMF/H₂O | 60°C, 6h | High | chemicalbook.com |

| Suzuki-Miyaura Coupling | p-Chlorophenylboronic acid, o-Chloronitrobenzene | Palladium/carbon (Pd/C) | Weak base | Solvent | Heating | Not specified | google.com |

| Suzuki-Miyaura Coupling | 2-Nitrophenylboronic acids, Aryl halides/triflates | Pd catalyst | Base | Various | Various | Good | uio.no |

| Suzuki-Miyaura Coupling | 2-Bromoaniline, 2-Chlorophenylboronic acid | Pd catalyst (e.g., Pd(OAc)₂) | Base | Various | Various | 84% | conicet.gov.ar |

| Suzuki-Miyaura Coupling | 1-Iodo-2-nitrobenzene, Phenylboronic acid | Pd(II) acetate (B1210297), K₂CO₃ | K₂CO₃ | Various | Monitored by NIR/Raman | Excellent | researchgate.net |

| Suzuki-Miyaura Coupling | 2'-Bromoacetanilide, Boronic acids | Bulky biaryl phosphine (B1218219) (SPhos) | Base | Various | Various | Near quantitative | nih.gov |

| Suzuki-Miyaura Coupling | Aryl halide, Fluorinated boronic acids | Palladium catalyst complex, K₃PO₄ | K₃PO₄ | THF/H₂O | Reflux | Good | rsc.org |

Beyond the Suzuki-Miyaura coupling, palladium catalysis encompasses a broader range of reactions crucial for constructing C-C and C-N bonds. Palladium-catalyzed cross-coupling reactions are fundamental for assembling the biphenyl core rsc.org. While direct palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) to install the amine group onto a pre-formed biphenyl scaffold is a viable strategy for related compounds, the predominant palladium-catalyzed routes for 2-aminobiphenyl synthesis involve forming the biphenyl linkage first, often with a nitro group, followed by reduction nih.govresearchgate.net.

The development of specific palladium precatalysts, such as those based on N-substituted 2-aminobiphenyl ligands, has further enhanced the efficiency and scope of these coupling reactions chemdad.comresearchgate.netnih.govacs.orgnih.gov. These precatalysts can facilitate reactions under milder conditions and exhibit high reactivity in both C-C and C-N bond formations.

Radical arylation offers an alternative pathway to construct the 2-aminobiphenyl skeleton by forming a C-C bond between an aniline (B41778) derivative and an aryl radical. This methodology often utilizes arylhydrazines as precursors for aryl radicals. These reactions are typically carried out under oxidative conditions, sometimes employing mild or metal-free systems, such as using dioxygen from air as the oxidant acs.orgacs.org. The presence of the free amino functionality on the aniline substrate typically directs the arylation to the ortho position, leading to high regioselectivity acs.orgacs.org. The Gomberg-Bachmann reaction is a classical example of radical arylation that can be applied in this context scribd.com.

Table 2: Radical Arylation of Anilines

| Reaction Type | Starting Materials | Oxidant/Conditions | Catalyst/Mediator | Yield (%) | Regioselectivity | Ref. |

| Radical Arylation | Anilines, Arylhydrazines | Oxidative conditions | Metal-free | Good | High (ortho) | acs.org |

| Radical Arylation | Anilines, Arylhydrazine hydrochlorides | Dioxygen from air | Metal-free | Good | High (ortho) | acs.org |

| Radical Arylation | 2-Bromoaniline, 2-(bromophenyl)hydrazine | Various | Various | Low to moderate | Not specified | conicet.gov.ar |

| Gomberg-Bachmann | Anilines, Aryl diazotates | Various | N/A | Varies | Varies | scribd.com |

A highly prevalent and practical strategy for synthesizing 2-aminobiphenyl involves the preparation of 2-nitrobiphenyl followed by the reduction of the nitro group to an amine. As detailed in section 2.1.1.1, Suzuki-Miyaura coupling is a primary method for constructing the 2-nitrobiphenyl intermediate chemicalbook.comresearchgate.netuio.nouio.no. Once the 2-nitrobiphenyl is obtained, various reduction methods can be employed:

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst, such as palladium, to reduce the nitro group chemicalbook.comorgsyn.org.

Chemical Reduction: Several chemical reducing agents are effective. These include:

Stannous chloride (SnCl₂) in ethanol, followed by alkaline treatment chemicalbook.com.

Zinc (Zn) or iron (Fe) powder in polar solvents under heating conditions google.comorgsyn.orguib.no.

Indium (In) powder in conjunction with ammonium (B1175870) chloride (NH₄Cl) offers a mild and efficient reduction researchgate.netuib.no.

Hydrazine in the presence of palladium can also effect the reduction orgsyn.org.

Sodium bisulfite (NaHSO₃) under pressure has also been reported orgsyn.org.

Table 3: Reduction of 2-Nitrobiphenyl to 2-Aminobiphenyl

| Reduction Method | Reducing Agent(s) | Solvent(s) | Conditions | Yield (%) | Ref. |

| Chemical Reduction | Stannous chloride (SnCl₂) | Ethanol | Reflux, followed by alkali treatment | 98% | chemicalbook.com |

| Chemical Reduction | Zinc (Zn) or Iron (Fe) powder | Polar solvent | Heating | Not specified | google.com |

| Chemical Reduction | Indium (In) powder, Ammonium chloride (NH₄Cl) | Various | Simple work-up | Good | researchgate.net |

| Chemical Reduction | Zinc (Zn) and acetic acid | Not specified | Not specified | Not specified | orgsyn.org |

| Chemical Reduction | Zinc (Zn) and hydrochloric acid (HCl) | Not specified | Not specified | Not specified | orgsyn.org |

| Chemical Reduction | Iron (Fe) and hydrochloric acid (HCl) | Not specified | Not specified | Not specified | orgsyn.org |

| Chemical Reduction | Sodium bisulfite (NaHSO₃) | Not specified | Under pressure | Not specified | orgsyn.org |

| Catalytic Hydrogenation | H₂ | Various | Pd catalyst | Not specified | chemicalbook.comorgsyn.org |

| Chemical Reduction (Specific) | Sodium hypobromite (B1234621) (from NaOBr) | Water | 0–10°C, 3–8h; followed by HCl and NH₃ treatment | 78% | google.com |

While direct nucleophilic aromatic substitution (SNAr) to introduce an amine group onto a pre-formed biphenyl ring is not as prominently featured in the provided literature for 2-aminobiphenyl synthesis as cross-coupling or nitro reduction, the general principles of amine synthesis via nucleophilic substitution remain relevant. For instance, the displacement of a good leaving group (like a halide) on an activated aromatic ring by an amine nucleophile is a fundamental transformation rsc.org. Some methods for biphenyl synthesis avoid the use of metal catalysts or boron reagents, suggesting alternative pathways that might incorporate nucleophilic substitution principles wipo.int. However, specific, widely adopted nucleophilic substitution routes for the direct synthesis of the 2-aminobiphenyl core from simple biphenyl precursors are less detailed in the provided search results compared to the aforementioned methods.

Compound List

2-Aminobiphenyl

2-Nitrobiphenyl

Phenylboronic acid

1-Chloro-2-nitrobenzene

p-Chlorophenylboronic acid

o-Chloronitrobenzene

2-Bromoaniline

2-Chlorophenylboronic acid

2-Nitrophenylboronic acids

2'-Bromoacetanilide

Aryl halides

Arylhydrazines

Arylboronic acids

4'-chloro-2-nitrobiphenyl (B3055000)

4'-chloro-2-aminobiphenyl

2-aminobiphenyl palladacycles

N-methyl-2-aminobiphenyl

N-phenyl-2-aminobiphenyl

2-acetaminobiphenyl

N-acetylcarbazole

The search results indicate a significant amount of research on the enantioselective synthesis of chiral amines, particularly those involving biphenyl structures or biphenyl-based catalysts Current time information in Bangalore, IN.researchgate.netgenscript.compnas.orgbeilstein-journals.orgscilit.comresearchgate.net. However, none of the provided search snippets contain any information directly related to "Biphenylen-2-amine" or its enantioselective synthesis.

The literature discusses various synthetic methodologies for chiral amines, including:

Asymmetric Catalytic Strategies:

Chemocatalytic Methods for α-Chiral Primary Amines: General methods for α-chiral primary amines are mentioned, with some referencing organocatalysis scilit.comresearchgate.netthieme-connect.com.

Transition Metal-Catalyzed Asymmetric Transformations: Research highlights the use of transition metals, particularly for asymmetric hydrogenation of imines and related compounds pnas.orgacs.orgrsc.orgrsc.orgsci-hub.se. Biphenyl-based ligands and catalysts are also noted in this context Current time information in Bangalore, IN.researchgate.net.

Biocatalytic Approaches:

Transaminase-Mediated Synthesis: Transaminases are frequently cited for the asymmetric synthesis of chiral amines, including those with bulky biphenyl moieties genscript.comgoogle.comgoogle.com.

Chiral Reagent-Mediated Transformations: Sulfinamide chemistry, particularly Ellman's tert-butanesulfinamide, is a well-established method for synthesizing chiral amines genscript.compnas.orgthieme-connect.com.

While these methods are well-documented for chiral amine synthesis, the specific compound "this compound" does not appear in the search results. The closest related compounds found are various substituted biphenyl-2-amines (e.g., difluoro- or trifluoro-biphenyl-2-amines google.com, dibromo-biphenyl-2-amine) and biphenyl-based chiral amine catalysts Current time information in Bangalore, IN.researchgate.netresearchgate.net. The term "biphenylene" refers to a distinct chemical structure (a fused four-membered ring system) that is different from the "biphenyl" structure.

Due to the absence of any specific information on "this compound" within the provided search results concerning the outlined enantioselective synthetic methodologies, it is not possible to generate the requested article focusing solely on this compound.

Novel Amine Functionalization Reactions

This section details advanced synthetic strategies for functionalizing amine groups, focusing on methods that directly engage C–H bonds or utilize specific nitrogen-containing reagents.

Carbon-Hydrogen (C-H) Amination Cross-Coupling Reactions

The direct functionalization of ubiquitous C–H bonds into C–N bonds represents a highly efficient synthetic approach for constructing nitrogen-containing molecules acs.org. Transition metal catalysis, particularly using late transition metals like palladium, has emerged as a powerful tool for this purpose, enabling the direct conversion of simple hydrocarbons into valuable amino-containing compounds acs.org. These methods offer advantages in atom and step economy compared to traditional cross-coupling reactions that require pre-functionalized substrates, such as aryl halides acs.org.

Mechanistic Principles and Catalytic Systems: Palladium-catalyzed C–H amination reactions can proceed through various mechanisms, often involving directing groups that guide the metal catalyst to a specific C–H bond for activation acs.orgrsc.org. Intramolecular C–H amination, where the amine or a derivative thereof is tethered to the aromatic ring, is a well-established strategy acs.orgresearchgate.netnih.gov. In these processes, a palladium catalyst typically undergoes oxidative addition, C–H activation, and reductive elimination to form the C–N bond acs.orgacs.org.

Research has demonstrated the utility of palladium catalysts, often in conjunction with specific ligands, for achieving C–H amination researchgate.netacs.org. For instance, palladacycles derived from 2-aminobiphenyl itself are recognized as effective catalysts for various cross-coupling reactions nih.gov. Furthermore, palladium complexes, sometimes supported by ligands like phosphines or N-heterocyclic carbenes, are instrumental in these transformations acs.orgresearchgate.netacs.org. Oxidants such as molecular oxygen or copper salts are frequently employed to regenerate the active catalytic species acs.orgrsc.orgnih.gov.

Research Findings and Applications: Significant advancements have been made in the intramolecular C–H amination of 2-aminobiphenyl derivatives, leading to the synthesis of carbazole (B46965) scaffolds acs.orgresearchgate.netnih.gov. For example, N-benzenesulfonyl-2-aminobiphenyl can undergo palladium-catalyzed intramolecular C–H amination to yield carbazole derivatives acs.orgrsc.orgnih.gov. This reaction typically utilizes palladium acetate [Pd(OAc)₂] as the catalyst, often in the presence of copper acetate or molecular oxygen as an oxidant, and proceeds in solvents like 1,4-dioxane (B91453) acs.orgrsc.orgnih.gov. The yield for such transformations can range from moderate to excellent, depending on the specific reaction conditions and substituents researchgate.net.

A study reported the palladium-catalyzed phosphination and amination through C–H bond functionalization on biphenyl systems, utilizing an amido-substituent as a directing group to form carbazole derivatives researchgate.net. This work highlights the importance of directing groups in achieving selective C–H functionalization. The palladium-catalyzed C–H arylation of biphenyl-2-ols with chloroarenes also showcases the application of directing group strategies in biphenyl systems nih.gov.

Data Table 2.3.1: Examples of Palladium-Catalyzed C–H Amination Reactions Relevant to Biphenyl Systems

| Substrate Example | Reaction Type | Catalyst System | Conditions | Product Example | Yield | Reference |

| N-benzenesulfonyl-2-aminobiphenyl | Intramolecular C–H Amination | Pd(OAc)₂, Cu(OAc)₂ (stoichiometric) | O₂, 1,4-dioxane, 80 °C | Carbazole derivative | High | acs.orgnih.gov |

| N-benzenesulfonyl-2-aminobiphenyl | Intramolecular C–H Amination | Pd(OAc)₂, DAF ligand | O₂, 1,4-dioxane, glycolic acid additive | Carbazole derivative | 80% | rsc.orgnih.gov |

| N-([1,1′-biphenyl]-2-yl)-2,3,4,5,6-pentafluorobenzamide | C–H Phosphination/Amination | Pd catalyst, Ag(I) salt | Diphenylphosphine oxide, solvent | Carbazole derivative | Good | researchgate.net |

| [1,1'-Biphenyl]-2-ol | C–H Arylation | Palladium catalyst | Chloroarenes | Arylated biphenyl-2-ol derivative | Broad | nih.gov |

Reactions Involving N-Acyl Sulfenamides

N-acyl sulfenamides are versatile intermediates in organic synthesis, finding applications in the construction of complex sulfur-containing molecules and in asymmetric catalysis researchgate.netnih.gov. Their synthesis and reactivity are key areas of research for developing new synthetic methodologies.

Synthetic Approaches to N-Acyl Sulfenamides: General methods for the synthesis of N-acyl sulfenamides often involve the reaction of thiols with electrophilic nitrogen sources, such as dioxazolones, or the use of N-thiosuccinimides and N-thiophthalimides researchgate.netnih.govresearchgate.netbeilstein-journals.org. Copper catalysis plays a significant role in many of these transformations, facilitating S-amidation reactions researchgate.netresearchgate.netbeilstein-journals.org. The choice of the N-acyl protecting group on the sulfenamide (B3320178) is often critical for the success and efficiency of these reactions researchgate.netnih.gov.

Reactions and Applications of 2-Aminobiphenyl Derivatives: While direct reactions utilizing N-acyl sulfenamides with 2-aminobiphenyl as a substrate are not extensively documented in the provided search results, the synthesis of N-acyl derivatives from 2-aminobiphenyl is a relevant transformation. For example, 2-aminobiphenyl can be readily acylated to form N-acyl derivatives, such as N-(1,1′-biphenyl-2-yl)acetamide, by reacting it with acyl chlorides (e.g., acetyl chloride) in the presence of a base like pyridine (B92270) acs.orgnih.gov.

These N-acyl derivatives of 2-aminobiphenyl are important intermediates for further synthetic manipulations. For instance, N-(1,1′-biphenyl-2-yl)acetamide has been employed in intramolecular Friedel-Crafts acylation reactions to construct dibenzo[b,d]azepinone ring systems acs.orgnih.gov. This demonstrates the utility of acylating the amine group of 2-aminobiphenyl to enable subsequent cyclization reactions.

N-acyl sulfenamides, in general, serve as precursors for other sulfur-containing functionalities, including sulfoximines and sulfondiimines, through oxidation or S-arylation reactions researchgate.netnih.gov.

Data Table 2.3.2: Synthesis of N-Acyl Derivatives from 2-Aminobiphenyl

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

| 2-Aminobiphenyl | Acetyl chloride, Pyridine, THF, 0 °C to rt | N-(1,1′-biphenyl-2-yl)acetamide | Good | acs.orgnih.gov |

| N-(1,1′-biphenyl-2-yl)acetamide | Friedel-Crafts acylation conditions (e.g., AlCl₃) | Dibenzo[b,d]azepin-7(6H)-one derivatives (N-acyl) | Good | acs.orgnih.gov |

Table of Compounds Mentioned

2-Aminobiphenyl (2-Biphenylamine, [1,1'-Biphenyl]-2-amine)

N-benzenesulfonyl-2-aminobiphenyl

N-([1,1′-biphenyl]-2-yl)-2,3,4,5,6-pentafluorobenzamide

[1,1'-Biphenyl]-2-ol

N-(1,1′-biphenyl-2-yl)acetamide

Dibenzo[b,d]azepin-7(6H)-one derivatives

***Subject: Generation of English Article on this compound (2-Aminobiphenyl)

The initial search indicates that "this compound" is not a standard chemical nomenclature. The relevant compound is 2-Aminobiphenyl , also known as 2-Biphenylamine or [1,1'-Biphenyl]-2-amine, with CAS number 90-41-5. The following article focuses on this compound as per the most chemically plausible interpretation of the request.

for 2-Aminobiphenyl

Biocatalytic Approaches

Novel Amine Functionalization Reactions

This section details advanced synthetic strategies for functionalizing amine groups, focusing on methods that directly engage C–H bonds or utilize specific nitrogen-containing reagents.

Carbon-Hydrogen (C-H) Amination Cross-Coupling Reactions

The direct functionalization of ubiquitous C–H bonds into C–N bonds represents a highly efficient synthetic approach for constructing nitrogen-containing molecules acs.org. Transition metal catalysis, particularly using late transition metals like palladium, has emerged as a powerful tool for this purpose, enabling the direct conversion of simple hydrocarbons into valuable amino-containing compounds acs.org. These methods offer advantages in atom and step economy compared to traditional cross-coupling reactions that require pre-functionalized substrates, such as aryl halides acs.org.

Mechanistic Principles and Catalytic Systems: Palladium-catalyzed C–H amination reactions can proceed through various mechanisms, often involving directing groups that guide the metal catalyst to a specific C–H bond for activation acs.orgrsc.org. Intramolecular C–H amination, where the amine or a derivative thereof is tethered to the aromatic ring, is a well-established strategy acs.orgresearchgate.netnih.gov. In these processes, a palladium catalyst typically undergoes oxidative addition, C–H activation, and reductive elimination to form the C–N bond acs.orgacs.org.

Research has demonstrated the utility of palladium catalysts, often in conjunction with specific ligands, for achieving C–H amination researchgate.netacs.org. For instance, palladacycles derived from 2-aminobiphenyl itself are recognized as effective catalysts for various cross-coupling reactions nih.gov. Furthermore, palladium complexes, sometimes supported by ligands like phosphines or N-heterocyclic carbenes, are instrumental in these transformations acs.orgresearchgate.netacs.org. Oxidants such as molecular oxygen or copper salts are frequently employed to regenerate the active catalytic species acs.orgrsc.orgnih.gov.

Research Findings and Applications: Significant advancements have been made in the intramolecular C–H amination of 2-aminobiphenyl derivatives, leading to the synthesis of carbazole scaffolds acs.orgresearchgate.netnih.gov. For example, N-benzenesulfonyl-2-aminobiphenyl can undergo palladium-catalyzed intramolecular C–H amination to yield carbazole derivatives acs.orgrsc.orgnih.gov. This reaction typically utilizes palladium acetate [Pd(OAc)₂] as the catalyst, often in the presence of copper acetate or molecular oxygen as an oxidant, and proceeds in solvents like 1,4-dioxane acs.orgrsc.orgnih.gov. The yield for such transformations can range from moderate to excellent, depending on the specific reaction conditions and substituents researchgate.net.

A study reported the palladium-catalyzed phosphination and amination through C–H bond functionalization on biphenyl systems, utilizing an amido-substituent as a directing group to form carbazole derivatives researchgate.net. This work highlights the importance of directing groups in achieving selective C–H functionalization. The palladium-catalyzed C–H arylation of biphenyl-2-ols with chloroarenes also showcases the application of directing group strategies in biphenyl systems nih.gov.

Data Table 2.3.1: Examples of Palladium-Catalyzed C–H Amination Reactions Relevant to Biphenyl Systems

| Substrate Example | Reaction Type | Catalyst System | Conditions | Product Example | Yield | Reference |

| N-benzenesulfonyl-2-aminobiphenyl | Intramolecular C–H Amination | Pd(OAc)₂, Cu(OAc)₂ (stoichiometric) | O₂, 1,4-dioxane, 80 °C | Carbazole derivative | High | acs.orgnih.gov |

| N-benzenesulfonyl-2-aminobiphenyl | Intramolecular C–H Amination | Pd(OAc)₂, DAF ligand | O₂, 1,4-dioxane, glycolic acid additive | Carbazole derivative | 80% | rsc.orgnih.gov |

| N-([1,1′-biphenyl]-2-yl)-2,3,4,5,6-pentafluorobenzamide | C–H Phosphination/Amination | Pd catalyst, Ag(I) salt | Diphenylphosphine oxide, solvent | Carbazole derivative | Good | researchgate.net |

| [1,1'-Biphenyl]-2-ol | C–H Arylation | Palladium catalyst | Chloroarenes | Arylated biphenyl-2-ol derivative | Broad | nih.gov |

Reactions Involving N-Acyl Sulfenamides

N-acyl sulfenamides are versatile intermediates in organic synthesis, finding applications in the construction of complex sulfur-containing molecules and in asymmetric catalysis researchgate.netnih.gov. Their synthesis and reactivity are key areas of research for developing new synthetic methodologies.

Synthetic Approaches to N-Acyl Sulfenamides: General methods for the synthesis of N-acyl sulfenamides often involve the reaction of thiols with electrophilic nitrogen sources, such as dioxazolones, or the use of N-thiosuccinimides and N-thiophthalimides researchgate.netnih.govresearchgate.netbeilstein-journals.org. Copper catalysis plays a significant role in many of these transformations, facilitating S-amidation reactions researchgate.netresearchgate.netbeilstein-journals.org. The choice of the N-acyl protecting group on the sulfenamide is often critical for the success and efficiency of these reactions researchgate.netnih.gov.

Reactions and Applications of 2-Aminobiphenyl Derivatives: While direct reactions utilizing N-acyl sulfenamides with 2-aminobiphenyl as a substrate are not extensively documented in the provided search results, the synthesis of N-acyl derivatives from 2-aminobiphenyl is a relevant transformation. For example, 2-aminobiphenyl can be readily acylated to form N-acyl derivatives, such as N-(1,1′-biphenyl-2-yl)acetamide, by reacting it with acyl chlorides (e.g., acetyl chloride) in the presence of a base like pyridine acs.orgnih.gov.

These N-acyl derivatives of 2-aminobiphenyl are important intermediates for further synthetic manipulations. For instance, N-(1,1′-biphenyl-2-yl)acetamide has been employed in intramolecular Friedel-Crafts acylation reactions to construct dibenzo[b,d]azepinone ring systems acs.orgnih.gov. This demonstrates the utility of acylating the amine group of 2-aminobiphenyl to enable subsequent cyclization reactions.

N-acyl sulfenamides, in general, serve as precursors for other sulfur-containing functionalities, including sulfoximines and sulfondiimines, through oxidation or S-arylation reactions researchgate.netnih.gov.

Data Table 2.3.2: Synthesis of N-Acyl Derivatives from 2-Aminobiphenyl

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

| 2-Aminobiphenyl | Acetyl chloride, Pyridine, THF, 0 °C to rt | N-(1,1′-biphenyl-2-yl)acetamide | Good | acs.orgnih.gov |

| N-(1,1′-biphenyl-2-yl)acetamide | Friedel-Crafts acylation conditions (e.g., AlCl₃) | Dibenzo[b,d]azepin-7(6H)-one derivatives | Good | acs.orgnih.gov |

Table of Compounds Mentioned

2-Aminobiphenyl (2-Biphenylamine, [1,1'-Biphenyl]-2-amine)

N-benzenesulfonyl-2-aminobiphenyl

N-([1,1′-biphenyl]-2-yl)-2,3,4,5,6-pentafluorobenzamide

[1,1'-Biphenyl]-2-ol

N-(1,1′-biphenyl-2-yl)acetamide

Dibenzo[b,d]azepin-7(6H)-one derivatives

Chemical Reactivity and Mechanistic Investigations

Fundamental Reactivity of the Primary Amine Moiety

The chemical behavior of Biphenylen-2-amine is largely dictated by the primary amine (-NH₂) moiety attached to the biphenylene (B1199973) core. This group's reactivity is characterized by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties.

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. A nucleophile is an electron-rich species that donates an electron pair to an electrophile (an electron-deficient species) to form a chemical bond. chemguide.co.uklibretexts.org The nucleophilicity of an amine is influenced by factors such as basicity and steric hindrance. masterorganicchemistry.com

Amines readily react with alkyl halides in a nucleophilic substitution reaction (typically SN2). In this reaction, the amine's lone pair attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. This initial reaction with a primary amine like this compound results in the formation of a secondary ammonium (B1175870) salt, which is then deprotonated, often by another molecule of the starting amine, to yield a neutral secondary amine.

Primary amines, including this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. pressbooks.pub This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The reaction is typically catalyzed by a mild acid and is reversible. wikipedia.org

The mechanism proceeds through several steps:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. pressbooks.pub

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a positively charged species known as an iminium ion.

Deprotonation: A base (like water or another amine molecule) removes a proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst. pressbooks.pub

The pH must be carefully controlled for this reaction; it needs to be acidic enough to protonate the hydroxyl group for elimination but not so acidic that it protonates the starting amine, which would render it non-nucleophilic. pressbooks.pub

A significant challenge in the alkylation of primary amines with alkyl halides is the tendency for polyalkylation. libretexts.orgchemguide.co.uk The secondary amine product formed after the initial alkylation is often more nucleophilic than the starting primary amine. masterorganicchemistry.com Consequently, it can compete with the remaining primary amine for the alkyl halide, leading to the formation of a tertiary amine. libretexts.orglibretexts.org This tertiary amine can be further alkylated to form a quaternary ammonium salt. libretexts.orgchemguide.co.uk

This cascade of reactions results in a mixture of primary, secondary, tertiary, and quaternary ammonium products, making it difficult to isolate the desired mono-substituted product in high yield. To achieve selective monoalkylation, specific strategies are often required, such as using a large excess of the starting amine or employing alternative methods like reductive amination. researchgate.net

The amine group makes the biphenylene system susceptible to oxidation. The electrochemical oxidation of amines involves the removal of electrons from the nitrogen atom. nih.govresearchgate.net For aromatic amines, the oxidation potential is influenced by the structure of the molecule. The process typically begins with a one-electron oxidation to form a radical cation. chemrxiv.org This intermediate can then undergo further reactions, such as deprotonation or coupling. The specific products depend on the reaction conditions, the electrode material, and the presence of other reagents. nih.govnih.gov The electrochemical oxidation of amines is a key process in the synthesis of various nitrogen-containing compounds. nih.govresearchgate.net

Advanced Reaction Pathways and Derivative Transformations

Building upon the fundamental reactivity, derivatives of this compound can undergo more complex and synthetically useful transformations. One such area of investigation is photoredox catalysis.

Recent research has focused on the distinct reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines, which are imine derivatives of this compound, under visible-light photoredox conditions. researchgate.netnih.gov These studies have developed methods for synthesizing valuable 1,2-diamine compounds through reductive coupling reactions. researchgate.netnih.gov

In one pathway, the N-benzylidene-[1,1'-biphenyl]-2-amine undergoes a reductive cross-coupling reaction with an aliphatic amine in the presence of an iridium (Ir) photocatalyst. researchgate.net This reaction proceeds via the formation of α-amino radical intermediates through a proton-coupled single-electron transfer mechanism, ultimately yielding unsymmetrical 1,2-diamines. researchgate.netnih.gov The presence of the second phenyl ring on the biphenyl (B1667301) moiety was found to be critical for this specific reactivity. researchgate.net

Interestingly, by modifying the reaction conditions, the same starting material can be directed towards a different product. In protic solvents like methanol (B129727) (CH₃OH), the N-benzylidene-[1,1'-biphenyl]-2-amine undergoes homocoupling to selectively produce symmetrical 1,2-diamines. researchgate.net This divergent reactivity highlights the tunability of photoredox catalysis. nih.gov

The table below summarizes the selective synthesis of unsymmetrical and symmetrical diamines from a representative N-benzylidene-[1,1'-biphenyl]-2-amine under different photocatalytic conditions.

| Entry | Product Type | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Unsymmetrical Diamine (Cross-Coupling) | DMF (Dimethylformamide) | Ir photocatalyst, Aliphatic Amine (Cy₂NMe), Blue LEDs | 81% | researchgate.net |

| 2 | Symmetrical Diamine (Homocoupling) | CH₃OH (Methanol) | Ir photocatalyst, Blue LEDs | 75% | researchgate.net |

This research demonstrates how advanced catalytic methods can harness the reactivity of this compound derivatives to achieve selective and synthetically valuable transformations. researchgate.netnih.gov

Intramolecular Cyclization Reactions for Heterocycle Formation (e.g., Carbazoles)

Elucidation of Reaction Mechanisms

Understanding the intricate mechanisms of the reactions involving this compound is crucial for optimizing existing synthetic methods and developing new ones. The elucidation of these pathways often relies on a combination of experimental studies and computational calculations. For example, the proposed radical-radical cross-coupling and PCET mechanisms in the photocatalytic synthesis of diamines are supported by experimental evidence. nih.govbeilstein-journals.org Similarly, computational studies using methods like Density Functional Theory (DFT) are invaluable for investigating the energetics of different reaction pathways, studying the structures of intermediates and transition states, and explaining observed regioselectivity, as seen in studies of SRN1 cyclizations and nucleophilic additions. rsc.orgmedjchem.com These theoretical investigations provide deep insights into factors controlling the reaction outcomes, such as activation energies and the electronic properties of intermediates. rsc.org

Transition State Analysis

A thorough search of computational and experimental chemistry literature yielded no specific studies on the transition state analysis of reactions involving this compound. Transition state analysis, which is crucial for understanding reaction mechanisms, involves the characterization of the highest energy point along a reaction coordinate. This typically includes computational modeling to determine the geometry, energy, and vibrational frequencies of the transition state structure.

For this compound, there are no published data regarding:

The activation energies for its potential reactions.

The three-dimensional structures of transition states in its chemical transformations.

The computational analysis, such as Density Functional Theory (DFT) calculations, that would provide insight into the electronic nature of its reaction pathways.

Without such studies, any discussion on the transition states of this compound's reactions would be purely speculative and fall outside the scope of established scientific findings.

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons in molecular orbitals dictates a molecule's chemical behavior. For conjugated systems like Biphenylen-2-amine, molecular orbital theory is particularly insightful.

The Huckel Molecular Orbital (HMO) method is a simplified quantum mechanical approach used to determine the energies of molecular orbitals of π-electrons in conjugated hydrocarbon systems. While it has limitations, it provides a valuable qualitative picture of the electronic properties. wikipedia.orgmit.edu The method treats the π-system independently of the σ-framework, which is justified by the orthogonality of σ and π orbitals in planar molecules. libretexts.org

For the parent biphenylene (B1199973) hydrocarbon, the HMO method can be used to calculate parameters such as energy level diagrams, the shape of molecular orbitals, the HOMO-LUMO energy gap, resonance energy, bond order, and π-electron population at each carbon atom. Studies on biphenylene show a strong paratropic (anti-aromatic) current in the central four-membered ring and a weaker diatropic (aromatic) current in the six-membered rings.

To apply the HMO method to this compound, the model must be extended to include the nitrogen heteroatom of the amine group. This is accomplished by modifying the Coulomb integral (α) and the resonance integral (β) for the nitrogen atom and the carbon-nitrogen bond, respectively. Standard empirical parameters are used to account for the higher electronegativity of nitrogen compared to carbon. The inclusion of the nitrogen atom's lone pair electrons into the π-system modifies the molecular orbital energy levels and the electron distribution throughout the molecule. Specifically, the nitrogen atom donates electron density into the aromatic rings, which is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) and alter the charge distribution across the biphenylene core.

More advanced and accurate descriptions of molecular properties are obtained through ab initio and Density Functional Theory (DFT) calculations. taylor.edu DFT, in particular, has become a standard tool for studying medium to large molecules due to its balance of accuracy and computational cost. taylor.edunih.gov DFT methods calculate the total electron density of a system to determine its properties, including the ground-state energy and electronic structure. taylor.edu

For this compound, DFT calculations can provide precise information on its electronic and geometric properties. The amine group (-NH₂) acts as an electron-donating group, which significantly influences the electronic structure. Theoretical studies on similar aromatic amines show that the nitrogen lone pair conjugates with the π-system, increasing the electron density of the aromatic rings. researchgate.net This donation of electron density raises the energy of the HOMO. researchgate.net A higher HOMO energy generally indicates a greater propensity to donate electrons, suggesting increased reactivity towards electrophiles.

Quantum chemical calculations yield several key descriptors that help in analyzing molecular properties. nih.gov

| Quantum-Chemical Descriptor | Description and Significance |

|---|---|

| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Represents the electron-donating ability of a molecule. Higher values indicate a greater tendency to donate electrons to an acceptor. The amine group in this compound is expected to raise this value compared to the parent biphenylene. |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting ability of a molecule. Lower values indicate a greater tendency to accept electrons. |

| HOMO-LUMO Energy Gap (ΔE) | Calculated as ELUMO - EHOMO. It is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. |

| Dipole Moment (µ) | Measures the overall polarity of the molecule resulting from the non-uniform distribution of charge. The presence of the polar C-N and N-H bonds in the amine group will impart a significant dipole moment to the this compound molecule. |

| Mulliken Population Analysis | Used to determine the partial atomic charges on each atom in the molecule, providing insight into the electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack. nih.gov |

Reactivity Predictions and Mechanistic Modeling

Theoretical methods are instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. The presence of the amine group is the primary determinant of its reactivity. Amines are nucleophiles due to the lone pair of electrons on the nitrogen atom. mnstate.edu

In the context of electrophilic aromatic substitution, the -NH₂ group is a strong activating group and an ortho, para-director. Computational modeling can quantify this directing effect by calculating the distribution of electron density and the energies of the carbocation intermediates (sigma complexes) formed during the reaction. The positions ortho and para to the amine group on the attached benzene (B151609) ring are predicted to be the most favorable sites for electrophilic attack.

Mechanistic modeling, often performed using DFT, can map out entire reaction pathways. nih.gov For a given reaction, such as alkylation or acylation at the nitrogen atom, computational chemists can:

Optimize Geometries: Calculate the lowest-energy structures of reactants, products, intermediates, and transition states.

Calculate Activation Energies: Determine the energy barrier (ΔG‡) for each step of the reaction. A lower activation energy corresponds to a faster reaction rate.

Model Solvent Effects: Incorporate the influence of the solvent on the reaction profile, as solvation can significantly alter the energies of charged or polar species. nih.gov

These models can help explain observed product distributions and predict how changes in the substrate, reagents, or reaction conditions will affect the outcome. nih.govnih.gov

Conformational Analysis and Stereochemical Influences

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Unlike biphenyl (B1667301), which exhibits conformational isomerism due to restricted rotation around the central carbon-carbon single bond, the biphenylene core is a rigid and planar structure. youtube.com This planarity is enforced by the fused four-membered ring.

Therefore, the conformational analysis of this compound is primarily concerned with the orientation of the amine substituent relative to the aromatic core. The main degrees of freedom are:

Rotation about the C-N bond: This determines the orientation of the hydrogen atoms of the amine group. Computational methods can calculate the rotational energy barrier, which is typically low for amino groups on aromatic rings.

Pyramidal Inversion at the Nitrogen Atom: The nitrogen atom in an amine is typically sp³-hybridized with a trigonal pyramidal geometry. It can undergo rapid inversion between its two pyramidal forms. Theoretical calculations can determine the energy barrier for this inversion process.

This compound is an achiral molecule as it possesses a plane of symmetry. Stereochemical influences would become important if the molecule were to interact with a chiral environment or be derivatized with a chiral substituent. For example, the reaction of the amine group with a chiral acid would produce diastereomeric salts. Computational studies can be employed to model these diastereomeric interactions and predict which diastereomer is more stable. rsc.org

Advanced Materials Applications and Research Frontiers

Catalysis and Ligand Design

Design of Pendant Amine Ligands for Metal Catalysis

The design of ligands is crucial for modulating the properties and reactivity of metal catalysts. Pendant amines, in particular, can play a significant role in catalysis by acting as a secondary coordination site, influencing the electronic environment of the metal center, or participating directly in the catalytic cycle. While the broader class of amine-containing ligands, including those with biphenyl (B1667301) backbones, has been extensively studied for transition metal catalysis, specific research on the design and application of biphenylen-2-amine as a pendant ligand for metal catalysis is not extensively documented in publicly available research. General principles suggest that the amino group on the biphenylene (B1199973) scaffold could be utilized to create bidentate or polydentate ligands, potentially influencing the stereochemistry and activity of metal centers in various catalytic transformations. However, detailed studies focusing solely on this compound in this context are limited.

Applications in Organocatalysis

In the field of organocatalysis, which utilizes small organic molecules as catalysts, derivatives of biphenyl-2-amine have shown promise, particularly in asymmetric synthesis. The inherent chirality of certain biphenyl scaffolds, arising from restricted rotation around the biphenyl bond (atropisomerism), can be harnessed to create highly effective chiral amine catalysts.

Novel axially chiral biphenyl-based amine catalysts have been designed and synthesized, demonstrating their efficacy in asymmetric reactions that proceed through enamine intermediates. nih.govnih.gov These catalysts leverage the defined three-dimensional structure of the chiral biphenyl backbone to control the stereochemical outcome of reactions, leading to the formation of enantiomerically enriched products. The development of such catalysts is a significant area of research, as they offer a metal-free alternative for the synthesis of chiral molecules, which are of high importance in the pharmaceutical and fine chemical industries. The modular nature of these biphenyl-based catalysts allows for systematic tuning of their steric and electronic properties to optimize their performance in a variety of organocatalytic transformations. nih.gov

Photocatalysis

The unique electronic properties of the biphenyl scaffold have also been exploited in the realm of photocatalysis. Specifically, derivatives of biphenyl-2-amine have been shown to exhibit distinct reactivity under photoredox conditions. A notable example is the photocatalytic behavior of N-benzylidene-[1,1'-biphenyl]-2-amines. nih.gov

Under visible light irradiation and in the presence of an iridium photocatalyst, these compounds can undergo a reductive coupling with aliphatic amines to produce unsymmetrical 1,2-diamines. nih.gov This transformation proceeds through the generation of α-amino radicals via a proton-coupled single-electron transfer mechanism. nih.gov Interestingly, by carefully selecting the reaction conditions, the same starting materials can be selectively converted into symmetrical 1,2-diamines, highlighting the tunable reactivity of these biphenyl-2-amine derivatives. nih.gov This method provides a valuable tool for the synthesis of bulky vicinal diamines, which are important ligands in stereoselective synthesis. nih.gov

The following table summarizes the key findings of the photocatalytic reactions of N-benzylidene-[1,1'-biphenyl]-2-amines.

| Reactants | Catalyst System | Product | Key Feature |

| N-benzylidene-[1,1'-biphenyl]-2-amine, Aliphatic amine | Ir photocatalyst, Visible light | Unsymmetrical 1,2-diamine | Radical-radical cross-coupling |

| N-benzylidene-[1,1'-biphenyl]-2-amine | Judicious choice of reaction conditions | Symmetrical 1,2-diamine | Selective homocoupling |

Catalytic Reduction and Utilization of CO2

The catalytic conversion of carbon dioxide (CO2) into valuable chemicals and fuels is a critical area of research for sustainable chemistry. While amine-containing molecules are widely studied for CO2 capture due to their ability to reversibly react with CO2, their direct role as catalysts for CO2 reduction is an area of active investigation. Research on biphenylene, the core structure of this compound, has shown its potential as a support for metal atoms in the electrocatalytic reduction of CO2. However, specific studies detailing the application of this compound or its derivatives as catalysts for the reduction and utilization of CO2 are not prominently featured in the available scientific literature. The presence of the amine group suggests potential for interaction with CO2, but its specific catalytic activity in CO2 reduction remains an area for future exploration.

Supramolecular Chemistry and Molecular Self-Assembly

The rigid and planar structure of the biphenylene core in this compound makes it an attractive component for the construction of well-defined supramolecular architectures. These systems are held together by non-covalent interactions, leading to the formation of complex and functional assemblies.

Host-Guest Complexation and Molecular Recognition Phenomena

The biphenyl unit is a key component in a class of macrocyclic hosts known as biphenarenes. nih.gov These molecules, which consist of biphenol or biphenol ether units linked by methylene (B1212753) bridges, possess well-defined cavities that can encapsulate guest molecules. nih.gov The formation of these host-guest complexes is a prime example of molecular recognition, where the host molecule selectively binds to a specific guest based on size, shape, and chemical complementarity.

The electron-rich cavity of biphenarenes makes them particularly suitable for binding with electron-deficient guest molecules through π-π stacking interactions. nih.gov The dimensions of the macrocyclic cavity can be tuned by varying the number of biphenyl units, allowing for the selective recognition of a wide range of guests, from small organic molecules to larger species. nih.gov This tunable recognition property makes biphenarenes and other biphenyl-containing macrocycles promising candidates for applications in sensing, separation, and drug delivery. nih.gov The amine functionality in this compound could be envisaged as a site for further functionalization to introduce additional recognition motifs or to modulate the binding properties of such host systems.

Role of Non-Covalent Interactions

Non-covalent interactions are the driving force behind the formation of supramolecular assemblies and host-guest complexes involving biphenyl systems. These interactions, while individually weak, collectively determine the structure, stability, and function of the resulting architectures.

In the context of biphenyl-containing structures, several types of non-covalent interactions are prominent:

π-π Stacking: The aromatic faces of the biphenyl units can interact with each other or with other aromatic guest molecules. These interactions are crucial for the stability of host-guest complexes in biphenarenes and for the self-assembly of biphenyl-based molecules. nih.gov

CH-π Interactions: The interaction between C-H bonds and the electron-rich π-system of the biphenyl core is another important stabilizing force in supramolecular assemblies. nih.gov

Hydrogen Bonding: The presence of an amino group in this compound introduces the possibility of hydrogen bonding. This interaction can be used to direct the self-assembly of molecules into specific architectures or to enhance the binding of guests that can act as hydrogen bond donors or acceptors.

On-Surface 2D Self-Assembly Strategies

The controlled arrangement of molecules on solid surfaces to form highly ordered two-dimensional (2D) structures is a key strategy in nanotechnology. This bottom-up fabrication method can create functional surfaces for applications in nanoelectronics and catalysis. The formation of these 2D crystals is governed by a delicate balance between intermolecular interactions (such as hydrogen and halogen bonding) and molecule-substrate interactions. nih.gov While specific studies on this compound are not available, general strategies often involve the deposition of functionalized molecules from a solution or under ultra-high vacuum onto a crystalline surface. For example, the reaction between amine and anhydride (B1165640) monomers on a water surface has been used to synthesize few-layer 2D polyimide crystals, where the pre-organization of monomers at the interface is key to forming crystalline polymers. nih.gov

Supramolecular Catalysis

Supramolecular catalysis involves the use of self-assembled molecular hosts to bind substrates and catalyze chemical reactions, mimicking the function of enzymes. The catalyst's cavity or binding site, formed through non-covalent interactions, creates a unique microenvironment that can enhance reaction rates and selectivity. Although research into this compound for this purpose has not been identified, other amine-containing complexes have been explored. For instance, heterobimetallic complexes featuring N-heterocyclic carbene ligands have shown catalytic activity in tandem reactions, where cooperation between two different metal centers within a supramolecular structure enhances performance. mdpi.com

Coordination Polymers with Amine Ligands

Coordination polymers, including metal-organic frameworks (MOFs), are materials formed by linking metal ions or clusters with organic ligands. The amine group is an excellent coordinating agent (ligand) for metal ions. The nitrogen atom readily donates its lone pair of electrons to form a coordinate bond with a metal center. The design and synthesis of coordination polymers using amine-functionalized organic linkers is a vast field of research. Studies on related systems, such as biphenyl-tetracarboxylic acid combined with flexible N-donor ligands, have yielded three-dimensional coordination polymers with interesting magnetic properties. nih.gov The geometry of the amine ligand and the coordination preference of the metal ion dictate the final topology and, consequently, the properties of the resulting polymer, which can be applied in gas storage, separation, and catalysis. globethesis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical environment of each nucleus influences its resonance frequency, providing detailed insights into the molecular framework.

Standard ¹H and ¹³C NMR experiments provide the foundational data for structural assignment of 2-aminobiphenyl (B1664054). The ¹H NMR spectrum typically displays signals corresponding to the aromatic protons and the amine protons. The ¹³C NMR spectrum reveals the distinct carbon environments within the biphenyl system and the carbon bearing the amino group.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-aminobiphenyl, typically recorded in solvents like CDCl₃, shows a characteristic broad singlet for the amino (-NH₂) protons, usually appearing in the δ 3.5-4.2 ppm range rsc.orggoogle.comrsc.org. The aromatic region exhibits complex multiplets due to the coupling between the numerous aromatic protons. For instance, signals are observed in the δ 6.7-7.5 ppm range, reflecting the distinct electronic environments of the protons on both phenyl rings rsc.orggoogle.comrsc.org.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon backbone. For 2-aminobiphenyl, the spectrum typically shows signals for the twelve unique carbon atoms. The carbon directly attached to the amino group is usually found in the δ 140-150 ppm region, while the ipso carbons of the biphenyl system and other aromatic carbons resonate in the δ 115-145 ppm range rsc.orggoogle.comrsc.org.

To further confirm structural assignments and resolve complex spectral overlaps, multidimensional NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): Helps identify proton-proton couplings, revealing which protons are adjacent in the molecular structure slideshare.net.

HSQC (Heteronuclear Single Quantum Correlation): Correlates protons directly bonded to carbons, establishing direct ¹H-¹³C connections slideshare.netrutgers.edu.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons through two or three bonds, providing crucial information for connecting different parts of the molecule, especially across quaternary carbons slideshare.net.

DEPT (Distortionless Enhancement by Polarization Transfer): A ¹³C NMR editing technique that distinguishes between CH₃, CH₂, CH, and quaternary carbons, aiding in spectral assignment rutgers.edulibretexts.org.

NMR spectroscopy is a powerful technique for investigating supramolecular systems, including host-guest interactions and molecular assemblies nih.govpeeksgroup.comcymitquimica.com. Techniques such as saturation transfer (e.g., Guest Exchange Saturation Transfer - GEST) can quantify kinetic phenomena, such as guest exchange rates within molecular capsules, providing insights into binding affinities and dynamics nih.gov. Furthermore, NMR relaxation interference effects can be analyzed to characterize supramolecular assemblies, aiding in the interpretation of distorted spectral signals and validation of assignments peeksgroup.com. While specific research findings detailing the use of 2-aminobiphenyl in supramolecular binding studies were not detailed in the provided search results, the general applicability of NMR for such investigations is well-established.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound, which are critical for identification and purity assessment.

High-resolution mass spectrometry (HRMS) offers exceptional precision in measuring the exact mass of ions, allowing for the determination of the elemental composition of a molecule. This capability is crucial for distinguishing between compounds with very similar nominal masses but different molecular formulas measurlabs.com. For 2-aminobiphenyl (C₁₂H₁₁N), HRMS can confirm its molecular formula by matching the experimentally determined exact mass. The calculated exact mass for 2-aminobiphenyl is 169.089149 Da nih.govspectrabase.com. HRMS data has been reported, with values such as [M+H]⁺ found at m/z 170.0961, corresponding to the elemental composition C₁₂H₁₂N nih.gov.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures and quantifying specific analytes. In the context of 2-aminobiphenyl, LC-MS/MS has been employed for its determination in various matrices, such as color additives oup.comresearchgate.net. This technique typically involves electrospray ionization (ESI) in positive mode, where the protonated molecule [M+H]⁺ is observed. Multiple Reaction Monitoring (MRM) is often used for quantification, where a specific precursor ion (e.g., m/z 170.09643 for 2-aminobiphenyl) is selected and fragmented, and a characteristic product ion (e.g., m/z 144.08078) is monitored oup.comtandfonline.com. This method provides high sensitivity and selectivity for accurate quantitation.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational modes of chemical bonds.

The IR spectrum of 2-aminobiphenyl exhibits characteristic absorption bands indicative of its functional groups. Key absorptions include:

N-H Stretching: The primary amine group (-NH₂) typically shows a broad stretching absorption band in the region of 3300-3500 cm⁻¹ researchgate.net.

Aromatic C-H Stretching: The stretching vibrations of the aromatic C-H bonds are observed around 3061-3071 cm⁻¹ researchgate.net.

Aromatic C=C Stretching: Ring stretching vibrations of the phenyl rings usually appear in the 1600-1450 cm⁻¹ region.

C-H Bending Vibrations: In-plane bending modes are expected between 1300-1000 cm⁻¹, and out-of-plane bending modes for substituted benzenes are typically found between 1000-750 cm⁻¹ researchgate.net.

Data Tables

Table 1: ¹H NMR Spectroscopic Data for 2-Aminobiphenyl (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.50 - 4.20 | br s | 2H | -NH₂ |

| 6.70 - 6.90 | m | 2H | Aromatic H |

| 7.08 - 7.20 | m | 2H | Aromatic H |

| 7.30 - 7.49 | m | 5H | Aromatic H |

Note: Values are compiled from various sources and represent typical observations. Specific shifts may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 2-Aminobiphenyl (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 115.6 - 119.0 | Aromatic C (ortho to NH₂) |

| 122.1 - 129.1 | Aromatic C |

| 130.5 - 139.6 | Aromatic C |

| 143.0 - 143.5 | Aromatic C (ipso to NH₂) |

Note: Values are compiled from various sources and represent typical observations. Specific shifts may vary slightly.

Table 3: Characteristic IR Absorption Bands for 2-Aminobiphenyl

| Wavenumber (cm⁻¹) | Functional Group / Vibration Type |

| 3300 - 3500 | N-H Stretching (amine) |

| 3061 - 3071 | Aromatic C-H Stretching |

| ~1600 | Aromatic C=C Stretching |

| ~1500 | Aromatic C=C Stretching |

| ~1300 - 1000 | C-H In-plane Bending |

| ~1000 - 750 | C-H Out-of-plane Bending |

Note: Values are approximate and based on typical assignments for similar compounds and available spectral data.

Compound Names

| Common Name | IUPAC Name | CAS Number |

| This compound | [1,1′-Biphenyl]-2-amine | 90-41-5 |

| 2-Aminobiphenyl | [1,1′-Biphenyl]-2-amine | 90-41-5 |

| 2-Biphenylamine | [1,1′-Biphenyl]-2-amine | 90-41-5 |

| o-Aminobiphenyl | [1,1′-Biphenyl]-2-amine | 90-41-5 |

| 2-Phenylaniline | [1,1′-Biphenyl]-2-amine | 90-41-5 |

X-ray Diffraction Analysis (for Solid-State Structures)

Specific research findings and crystallographic data, such as unit cell parameters, molecular packing, and intermolecular interactions derived from X-ray diffraction analysis for this compound (2-aminobiphenyl), were not found in the conducted literature search. While X-ray diffraction is a fundamental technique for determining solid-state structures wur.nl, detailed studies on the crystal structure of 2-aminobiphenyl were not identified. Some studies report X-ray diffraction for related compounds or complexes involving 2-aminobiphenyl derivatives rsc.orgnih.gov, but not for the parent compound's intrinsic solid-state structure.

Advanced Spectroscopic Methods for Supramolecular Systems

Detailed research findings on the application of advanced spectroscopic methods for studying supramolecular systems involving this compound (2-aminobiphenyl) were not identified in the literature search. While general spectroscopic techniques like NMR, UV-Vis, and fluorescence spectroscopy are commonly employed in supramolecular chemistry for characterizing host-guest interactions, self-assembly, and molecular recognition biosynth.comchemicalbook.comrsc.orgresearchgate.net, specific studies focusing on 2-aminobiphenyl within such contexts were not found. General spectroscopic data for 2-aminobiphenyl is available researchgate.netnist.govnist.govnih.govchemicalbook.com, but its application to supramolecular systems has not been detailed in the retrieved results.

Compound List:

this compound (2-aminobiphenyl)

While general spectroscopic data (such as IR, UV-Vis, NMR, and MS) for 2-aminobiphenyl are available researchgate.netnist.govnist.govnih.govchemicalbook.com, and the principles and applications of X-ray diffraction and supramolecular spectroscopy are discussed in broader scientific literature biosynth.comchemicalbook.comwur.nlrsc.orgresearchgate.net, no direct experimental data or detailed research findings for 2-aminobiphenyl that meet the specific requirements of sections 6.4 and 6.5 were identified.

For instance, result nih.gov provides X-ray crystallographic data for "dimethyl-2-aminobiphenyl-4,4′-dicarboxylate," which is a derivative and not the target compound itself. Result rsc.org discusses X-ray crystallography in the context of tricarbonylchromium complexes of 2-aminobiphenyl, focusing on the complexes rather than the parent compound's intrinsic solid-state structure. Similarly, result researchgate.net mentions preliminary crystallographic analysis for an enzyme involved in carbazole (B46965) degradation, which features an aminobiphenyl derivative in its name but does not detail the characterization of 2-aminobiphenyl.

Regarding supramolecular spectroscopy, although general techniques are well-documented biosynth.comchemicalbook.comrsc.orgresearchgate.net, and some compounds exhibit supramolecular behavior chemrxiv.orgwur.nlresearchgate.netfrontiersin.orgcas.czresearchgate.net, the literature search did not yield specific studies detailing the advanced spectroscopic characterization of 2-aminobiphenyl in supramolecular systems.

Consequently, it is not possible to generate the detailed content and data tables as requested for sections 6.4 and 6.5 based on the available information for "this compound" (2-aminobiphenyl).

This compound: Advanced Analytical and Spectroscopic Characterization in Research

Advanced Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Methods for Supramolecular Systems

Detailed research findings on the application of advanced spectroscopic methods for studying supramolecular systems involving Biphenylen-2-amine (2-aminobiphenyl) were not identified in the literature search. While general spectroscopic techniques such as NMR, UV-Vis, and fluorescence spectroscopy are commonly employed in supramolecular chemistry for characterizing host-guest interactions, self-assembly, and molecular recognition biosynth.comchemicalbook.comrsc.orgresearchgate.net, specific studies focusing on 2-aminobiphenyl (B1664054) within these contexts were not found. General spectroscopic data for 2-aminobiphenyl is available researchgate.netnist.govnist.govnih.govchemicalbook.com, but its application to supramolecular systems has not been detailed in the retrieved results.

Compound List:

this compound (2-aminobiphenyl)

Note: The absence of specific data for the requested sections means that data tables cannot be generated, and the content for these sections describes the lack of available research rather than presenting findings.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Biphenylen-2-amine in laboratory settings?

- Methodological Answer : this compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, leveraging palladium or copper catalysts to cross-couple aryl halides with amines. For example, coupling 2-bromobiphenyl with ammonia under inert atmospheric conditions (e.g., nitrogen) at 80–120°C for 12–24 hours yields the target compound. Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) .

- Safety Note : Ensure proper ventilation and use personal protective equipment (PPE) due to potential amine vapors and catalyst toxicity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). A purity threshold of ≥95% is recommended for experimental reproducibility .

- Structural Confirmation : Employ nuclear magnetic resonance (NMR; ¹H and ¹³C) to verify aromatic proton environments and amine group integration. Compare spectral data with NIST reference standards .

- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) .

Q. What safety protocols are essential when handling this compound in experimental workflows?

- Methodological Answer :

- Storage : Store in a cool (<25°C), dry environment, away from oxidizing agents. Use amber glass vials to prevent photodegradation .

- Exposure Mitigation : Use fume hoods for synthesis and handling. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

- Waste Disposal : Neutralize amine residues with dilute hydrochloric acid before disposal in designated chemical waste containers .

Advanced Research Questions

Q. What role does this compound play in molecular electronics, and how can its donor properties be optimized?

- Methodological Answer : this compound acts as an electron donor in organic semiconductors due to its conjugated biphenyl backbone and amine group. Its donor strength can be enhanced by:

- Substituent Engineering : Introduce electron-donating groups (e.g., -OCH₃) to the biphenyl ring to lower the HOMO-LUMO gap .

- Coordination Chemistry : Utilize transition metal complexes (e.g., Ru or Ir) to stabilize charge-transfer states in optoelectronic devices .

- Device Fabrication : Optimize thin-film deposition techniques (e.g., spin-coating or vacuum sublimation) to achieve uniform molecular alignment .

Q. How can computational chemistry predict the reactivity of this compound in catalytic processes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the amine group’s lone pair dominates HOMO, making it reactive toward electrophiles .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics in cross-coupling reactions .

- Transition State Analysis : Identify energy barriers for amination reactions using software like Gaussian or ORCA .

Q. What strategies address conflicting data on this compound’s biological activity across studies?

- Methodological Answer :

- Systematic Review Frameworks : Apply PRISMA guidelines to aggregate and critically evaluate literature. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay protocols (e.g., broth microdilution vs. disk diffusion) .

- Meta-Analysis : Statistically pool data from independent studies using fixed/random-effects models to resolve contradictions in IC₅₀ values .

- Experimental Replication : Standardize cell culture conditions (e.g., pH, temperature) and validate results across multiple labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.